5-(Benzyloxy)-3-bromo-1H-indole
Overview
Description
5-(Benzyloxy)-3-bromo-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The presence of a benzyloxy group at the 5-position and a bromine atom at the 3-position of the indole ring makes this compound unique and of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3-bromo-1H-indole typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Benzyloxy Substitution: The 3-bromoindole is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate or sodium hydride to introduce the benzyloxy group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-3-bromo-1H-indole can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Zinc in acetic acid, catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, in the presence of a base
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives
Reduction: 5-(Benzyloxy)-1H-indole
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
5-(Benzyloxy)-3-bromo-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-3-bromo-1H-indole involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological macromolecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity . The exact molecular targets and pathways are still under investigation, but it is believed to modulate various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxyindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromoindole: Lacks the benzyloxy group, which may reduce its biological activity and binding affinity.
5-(Benzyloxy)-2-bromo-1H-indole: Similar structure but with the bromine atom at the 2-position, which can lead to different reactivity and biological properties.
Uniqueness
5-(Benzyloxy)-3-bromo-1H-indole is unique due to the presence of both the benzyloxy group and the bromine atom at specific positions on the indole ring. This combination enhances its reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-bromo-5-phenylmethoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-14-9-17-15-7-6-12(8-13(14)15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXOJKXWRRGKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477452 | |
Record name | 3-bromo-5-benzyloxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569337-39-9 | |
Record name | 3-bromo-5-benzyloxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.